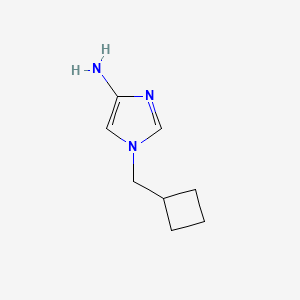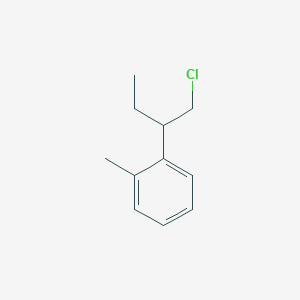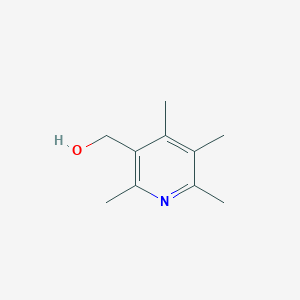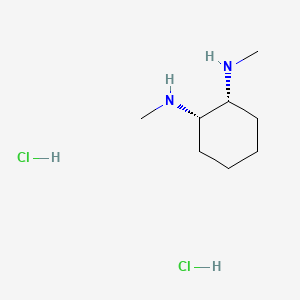
1-(Cyclobutylmethyl)-1H-imidazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclobutylmethyl)-1H-imidazol-4-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions The cyclobutylmethyl group attached to the imidazole ring introduces a unique structural feature, which can influence the compound’s chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclobutylmethyl)-1H-imidazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via alkylation reactions. For instance, the imidazole ring can be treated with cyclobutylmethyl halides (e.g., cyclobutylmethyl chloride) in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Cyclobutylmethyl)-1H-imidazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce any carbonyl groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylmethyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, bases such as potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Various substituted imidazole derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
1-(Cyclobutylmethyl)-1H-imidazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Materials Science: It can be utilized in the development of advanced materials, such as ionic clathrate hydrates, which have applications in thermal energy storage.
Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Industrial Applications: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(Cyclobutylmethyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutylmethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclobutylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride
- 1-(Cyclobutylmethyl)-2-methyl-1H-imidazole
- 1-(Cyclobutylmethyl)-1H-imidazole-5-carboxamide
Uniqueness
1-(Cyclobutylmethyl)-1H-imidazol-4-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(cyclobutylmethyl)imidazol-4-amine |
InChI |
InChI=1S/C8H13N3/c9-8-5-11(6-10-8)4-7-2-1-3-7/h5-7H,1-4,9H2 |
Clave InChI |
DYAXICMFAFFCBG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)CN2C=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(4-Amino-1H-pyrazol-1-YL)propanoyl]urea](/img/structure/B13152249.png)
![9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13152251.png)





![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)

![1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)


